Acetone Hydralazine Hydrazone
Acetone Hydralazine Hydrazone
Hydralazine acetone hydrazone belongs to the class of organic compounds known as phthalazines. Phthalazines are compounds containing a phthalazine moiety, which consists of a benzene ring fused to a pyridazine, forming a 2, 3-benzodiazine skeleton. Hydralazine acetone hydrazone is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydralazine acetone hydrazone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydralazine acetone hydrazone is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
56173-18-3
VCID:
VC0018848
InChI:
InChI=1S/C11H12N4/c1-8(2)13-15-11-10-6-4-3-5-9(10)7-12-14-11/h3-7H,1-2H3,(H,14,15)
SMILES:
CC(=NNC1=NN=CC2=CC=CC=C21)C
Molecular Formula:
C11H12N4
Molecular Weight:
200.24 g/mol
Acetone Hydralazine Hydrazone
CAS No.: 56173-18-3
Reference Standards
VCID: VC0018848
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol
CAS No. | 56173-18-3 |
---|---|
Product Name | Acetone Hydralazine Hydrazone |
Molecular Formula | C11H12N4 |
Molecular Weight | 200.24 g/mol |
IUPAC Name | N-(propan-2-ylideneamino)phthalazin-1-amine |
Standard InChI | InChI=1S/C11H12N4/c1-8(2)13-15-11-10-6-4-3-5-9(10)7-12-14-11/h3-7H,1-2H3,(H,14,15) |
Standard InChIKey | AKFJXINWDQGPHO-UHFFFAOYSA-N |
SMILES | CC(=NNC1=NN=CC2=CC=CC=C21)C |
Canonical SMILES | CC(=NNC1=NN=CC2=CC=CC=C21)C |
Description | Hydralazine acetone hydrazone belongs to the class of organic compounds known as phthalazines. Phthalazines are compounds containing a phthalazine moiety, which consists of a benzene ring fused to a pyridazine, forming a 2, 3-benzodiazine skeleton. Hydralazine acetone hydrazone is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydralazine acetone hydrazone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydralazine acetone hydrazone is primarily located in the cytoplasm. |
Synonyms | 1(2H)-Phthalazinone (1-Methylethylidene)hydrazone; HAH; Hydralazine Acetone Azine; Hydralazine Acetone Hydrazone; |
PubChem Compound | 41772 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume